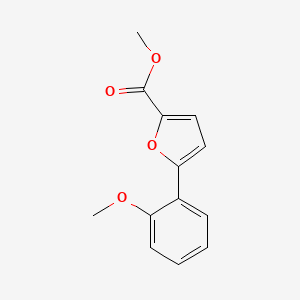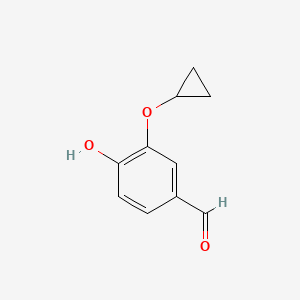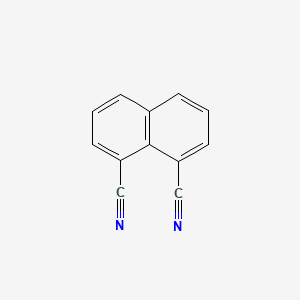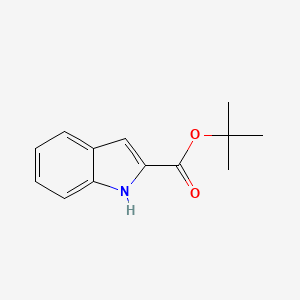![molecular formula C15H11Br3N4O2 B1624419 ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE CAS No. 219793-60-9](/img/structure/B1624419.png)
ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE
Descripción general
Descripción
ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE is a complex organic compound featuring a cyano group, a pyrazole ring, and multiple bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 4-(3,4,5-tribromo-1H-pyrazol-1-yl)aniline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrazole ring are key functional groups that enable the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects such as apoptosis in cancer cells or changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(3,4,5-tribromo-1H-pyrazol-1-yl)propanoate: Similar structure but lacks the cyano group, which may affect its reactivity and biological activity.
Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Contains a cyano group and an ethyl ester but has a different heterocyclic core.
Uniqueness
ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE is unique due to the presence of both the cyano group and the tribromo-substituted pyrazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propiedades
IUPAC Name |
ethyl 2-cyano-3-[4-(3,4,5-tribromopyrazol-1-yl)anilino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br3N4O2/c1-2-24-15(23)9(7-19)8-20-10-3-5-11(6-4-10)22-14(18)12(16)13(17)21-22/h3-6,8,20H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJNEJFLBCJBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409061 | |
| Record name | Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219793-60-9 | |
| Record name | Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Thiazolo[4,5-b]pyridine, 2-(methylthio)-](/img/structure/B1624348.png)







